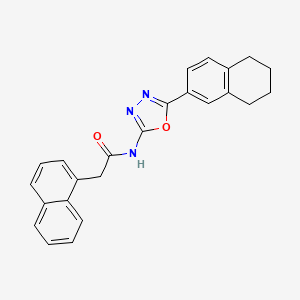

![molecular formula C16H22BrNO2 B2570537 1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine CAS No. 2241141-06-8](/img/structure/B2570537.png)

1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine” is a chemical compound with a molecular weight of 287.15 . It is an oil at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is "2- ( (8-bromo-2,3,4,5-tetrahydrobenzo [b]oxepin-5-yl)oxy)ethan-1-ol" . The InChI code is "1S/C12H15BrO3/c13-9-3-4-10-11 (16-7-5-14)2-1-6-15-12 (10)8-9/h3-4,8,11,14H,1-2,5-7H2" .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Electropolymerization and Conductive Polymers

A study by Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, aiming to produce conducting polymers from low oxidation potential monomers. This research suggests potential applications in creating stable, electrically conducting forms of polymers, which could be related to the development of electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Synthesis of Benzazepines

Wang et al. (2015) described a Brønsted acid-catalyzed redox-annulated cascade reaction between 2-arylpyrroles and benzaldehydes, leading to the formation of benzazepines. This synthetic route provides access to structurally diverse benzazepines, indicating applications in the synthesis of complex organic molecules with potential pharmacological activities (Wang, Yaping, Wen, Sun, & Xu, 2015).

Photosensitized Oxygenation

Research by SeshimotoOsamu, TezukaTakahiro, and MukaiToshio (1976) on the photosensitized oxygenation of 2-phenyl-1,3-oxazepine highlights the synthetic utility of photochemical reactions in organic synthesis. This study may shed light on mechanisms relevant to the synthesis or modification of compounds like the one (SeshimotoOsamu, TezukaTakahiro, & MukaiToshio, 1976).

Muscarinic M2-Receptor Affinity

Holzgrabe and Heller (2003) developed a new synthetic route to compounds with affinity to the muscarinic M2 receptor, incorporating complex structures similar to the query compound. This research has implications for the design of receptor-targeted therapeutics, illustrating the potential for compounds with intricate structures in drug development (Holzgrabe & Heller, 2003).

Pyrrolidine Synthons

Guideri, Noschese, and Ponticelli (2012) discussed the synthesis of functionalized pyrrolidines using tetrahydropyridinium bromide, highlighting a versatile approach to constructing nitrogen-containing heterocycles. This research underlines the importance of pyrrolidine structures in medicinal chemistry and organic synthesis (Guideri, Noschese, & Ponticelli, 2012).

properties

IUPAC Name |

1-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c17-13-5-6-14-15(4-3-10-19-16(14)12-13)20-11-9-18-7-1-2-8-18/h5-6,12,15H,1-4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJGKMJZRYPGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2CCCOC3=C2C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2570458.png)

methanone](/img/structure/B2570462.png)

![2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570468.png)

![1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2570469.png)

![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2570474.png)

![3-(2,4-dimethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2570476.png)

![propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2570477.png)